molecular formula C14H20N2O2 B1278148 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid CAS No. 895519-97-8

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Cat. No. B1278148
CAS RN: 895519-97-8
M. Wt: 248.32 g/mol
InChI Key: FYJVYOLTWZXGHQ-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound that belongs to the family of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. These compounds are of significant interest due to their potential therapeutic applications and their role in drug development, such as the synthesis of imatinib, a well-known anticancer drug .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves reductive amination processes, as seen in the synthesis of 4-substituted piperazine compounds . For instance, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a close relative to the compound of interest, can be synthesized through direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high purity and yield . Another method involves the bromination of 4-methylbenzoic acid followed by amination, which has been optimized to achieve a high yield of the desired product .

Molecular Structure Analysis

The molecular structure and conformation of piperazine derivatives are crucial for their biological activity. For example, the conformational analysis of a 4-methylpiperazin-1-yl derivative was performed using ab initio Hartree-Fock and density functional theory, revealing several stable conformers and providing insights into the most stable form of the molecule . X-ray crystallography has also been employed to determine the precise molecular structure of related compounds, confirming the predicted structures from chemical and spectral analyses .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which can be influenced by solvent composition and pH . These reactions are important for understanding the chemical behavior of these compounds in different environments and can affect their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their binding characteristics to proteins like bovine serum albumin (BSA), can be studied using techniques like fluorescence spectroscopy, circular dichroism, and Raman spectroscopy . These studies provide valuable information on how these compounds interact with biological molecules, which is essential for understanding their mechanism of action and pharmacokinetics.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid derivatives are synthesized through methods such as reductive alkylation and bromination. These methods demonstrate the efficiency and scalability in synthesizing such compounds, which are key intermediates in various chemical syntheses (Koroleva et al., 2012).

  • Structural Characterization : The structural characteristics of these compounds are confirmed using techniques like melting point analysis, IR, and NMR spectroscopy. These analytical methods ensure the accuracy of the chemical structures and the purity of the synthesized compounds (Lu Xiao-qin, 2010).

Pharmaceutical and Biological Research

  • Antidepressant Drug Development : In the development of novel antidepressants, derivatives of this compound are studied for their metabolic pathways using human liver microsomes and recombinant enzymes. This research aids in understanding the metabolism of potential pharmaceuticals (Hvenegaard et al., 2012).

  • Antimicrobial Agents : Some derivatives show promising antimicrobial activity against bacterial and fungal strains. This highlights their potential application in developing new antimicrobial agents (Patel et al., 2012).

Material Science and Engineering

  • Optoelectronic Properties : Compounds related to this compound are used in studies of optoelectronic properties, like aggregation-enhanced emission. This research is crucial for the development of new materials for electronic and photonic devices (Srivastava et al., 2016).

properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJVYOLTWZXGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428099
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895519-97-8
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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